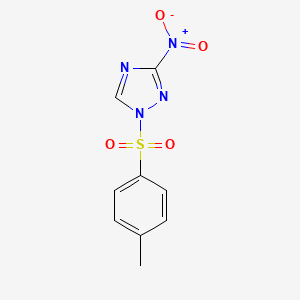

1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole

説明

Historical Development and Scientific Context

The development of 1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole emerged within the broader historical context of triazole chemistry advancement that began in the early twentieth century. Triazole compounds, characterized by their five-membered rings containing three nitrogen atoms and two carbon atoms, have been recognized as privileged structures in medicinal chemistry and materials science for several decades. The specific compound under examination represents a sophisticated evolution in triazole functionalization, where the introduction of both nitro and sulfonyl substituents creates enhanced chemical versatility compared to simpler triazole derivatives.

The synthesis methods for triazole compounds have undergone significant advancement over the past twenty years, with researchers developing increasingly efficient approaches for incorporating various functional groups. These methodological improvements have facilitated the preparation of complex triazole derivatives such as this compound through optimized synthetic routes. The compound's development reflects the ongoing scientific interest in creating functionalized heterocycles that combine multiple reactive sites within a single molecular framework.

The scientific context surrounding this compound's development is closely tied to the broader recognition of triazoles as biologically active scaffolds. Research has demonstrated that compounds containing triazole moieties exhibit broad biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities. This biological significance has driven continued research into novel triazole derivatives, leading to the development of compounds like this compound as potential research tools and synthetic intermediates.

The emergence of click chemistry methodologies has also influenced the development of triazole chemistry, although the specific synthetic approaches for this compound typically involve more traditional organic synthesis methods. The compound's structure reflects the sophisticated understanding of heterocyclic chemistry that has developed through decades of research into nitrogen-containing ring systems and their functionalization strategies.

Nomenclature and Chemical Identifiers

The systematic nomenclature and chemical identification of this compound involves multiple standardized naming systems and identification codes that facilitate precise chemical communication and database searches. The compound's primary Chemical Abstracts Service registry number is 77451-51-5, which serves as its unique identifier in chemical databases worldwide. This registry number enables unambiguous identification of the compound across various chemical information systems and commercial suppliers.

According to International Union of Pure and Applied Chemistry nomenclature standards, the compound is systematically named 1-(4-methylbenzenesulfonyl)-3-nitro-1H-1,2,4-triazole. This systematic name precisely describes the substitution pattern, indicating the position of the 4-methylbenzenesulfonyl group at the 1-position and the nitro group at the 3-position of the triazole ring. The molecular formula C₉H₈N₄O₄S reflects the elemental composition, containing nine carbon atoms, eight hydrogen atoms, four nitrogen atoms, four oxygen atoms, and one sulfur atom.

The compound's molecular weight is established as 268.25 grams per mole, providing essential information for stoichiometric calculations and analytical procedures. The Simplified Molecular Input Line Entry System representation is recorded as CC1=CC=C(C=C1)S(=O)(=O)N1C=NC(=N1)N+=O, which encodes the molecular structure in a linear text format suitable for computational chemistry applications.

| Chemical Identifier | Value |

|---|---|

| Chemical Abstracts Service Number | 77451-51-5 |

| Molecular Formula | C₉H₈N₄O₄S |

| Molecular Weight | 268.25 g/mol |

| International Union of Pure and Applied Chemistry Name | 1-(4-methylbenzenesulfonyl)-3-nitro-1H-1,2,4-triazole |

| PubChem Compound Identification | 688072 |

| MDL Number | MFCD00009756 |

| InChI Key | ZQMJAWSQRGYFBM-UHFFFAOYSA-N |

Additional nomenclature variations include several commonly used synonyms that reflect different naming conventions and chemical communication practices. These alternative names include 3-nitro-1-tosyl-1H-1,2,4-triazole, 1-4-toluenesulfonyl-3-nitro-1,2,4-triazole, and 1-4-methylphenyl sulfonyl-3-nitro-1,2,4-triazole. The abbreviated designation TSNT is sometimes encountered in specialized literature, although this abbreviation should be expanded to the full chemical name in formal scientific communication.

The International Chemical Identifier representation provides a standardized method for encoding the compound's molecular structure: InChI=1S/C9H8N4O4S/c1-7-2-4-8(5-3-7)18(16,17)12-6-10-9(11-12)13(14)15/h2-6H,1H3. This identifier system enables precise structural representation across different software platforms and chemical databases. The corresponding InChI Key, ZQMJAWSQRGYFBM-UHFFFAOYSA-N, serves as a shortened version of the full International Chemical Identifier for more convenient database searching and cross-referencing.

Significance in Triazole Chemistry Research

The significance of this compound within triazole chemistry research extends beyond its individual chemical properties to encompass its role as a representative example of advanced heterocyclic functionalization strategies. This compound demonstrates the successful integration of multiple electron-withdrawing groups within a triazole framework, creating a molecular architecture that exhibits unique electronic properties and reactivity patterns. The presence of both nitro and sulfonyl substituents generates a highly polarized electronic environment that influences the compound's chemical behavior and potential synthetic applications.

Research into triazole derivatives has revealed that compounds containing nitro substituents often exhibit enhanced biological activity profiles, particularly in antimicrobial and antiparasitic applications. Recent studies have demonstrated that 3-nitro-1H-1,2,4-triazole derivatives can display outstanding antitrypanosomatid activity, with some analogs showing remarkable potency against Trypanosoma cruzi with excellent selectivity indices. These findings underscore the importance of nitro-substituted triazoles as potential therapeutic agents and highlight the relevance of compounds like this compound in medicinal chemistry research.

The synthetic methodology surrounding this compound reflects broader advances in triazole synthesis that have emerged over the past two decades. The development of efficient synthetic routes for complex triazole derivatives has been driven by the recognition of these compounds as privileged structures in drug discovery and materials science. The ability to introduce multiple functional groups onto triazole rings has expanded the chemical space available to researchers and enabled the exploration of novel structure-activity relationships.

Within the context of synthetic organic chemistry, compounds like this compound serve as valuable building blocks for more complex molecular architectures. The presence of multiple reactive sites within the molecule provides opportunities for further chemical transformations, including substitution reactions where the nitro group can be replaced with other functional groups, reduction reactions that can convert the nitro group to an amino group, and oxidation reactions that can lead to the formation of various oxidized derivatives. These transformation possibilities position the compound as a versatile intermediate in synthetic chemistry.

The physical properties of this compound contribute to its research significance by providing insights into structure-property relationships within triazole chemistry. The compound exhibits a melting point range of 133-135°C, indicating substantial intermolecular interactions that likely result from the electron-withdrawing nature of its substituents. The crystalline powder form and white-to-yellow coloration reflect the compound's solid-state properties and optical characteristics.

| Physical Property | Value | Significance |

|---|---|---|

| Melting Point | 133-135°C | Indicates strong intermolecular interactions |

| Physical Form | Crystalline Powder | Suggests ordered solid-state structure |

| Color | White to Yellow | Reflects electronic properties |

| Purity | ≥98.0% | Enables precise research applications |

| Storage Requirements | Freezer Storage | Indicates chemical stability considerations |

The research applications of this compound extend to its use in chemical synthesis studies, where it serves as a model compound for investigating triazole reactivity patterns and developing new synthetic methodologies. The compound's well-defined structure and high purity make it suitable for fundamental research into heterocyclic chemistry mechanisms and for validation of computational chemistry predictions regarding triazole behavior.

Contemporary research trends in triazole chemistry increasingly focus on sustainable synthetic methods, including catalyst-free reactions and environmentally benign synthesis conditions. The synthesis of related triazole compounds has benefited from advances in water-mediated organic synthesis, where reactions can be conducted in aqueous media without organic solvents. These developments in green chemistry approaches may influence future synthetic strategies for compounds like this compound and contribute to more sustainable preparation methods.

特性

IUPAC Name |

1-(4-methylphenyl)sulfonyl-3-nitro-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O4S/c1-7-2-4-8(5-3-7)18(16,17)12-6-10-9(11-12)13(14)15/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQMJAWSQRGYFBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=NC(=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350783 | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)-3-nitro-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77451-51-5 | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)-3-nitro-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole typically involves the reaction of p-toluenesulfonyl chloride with 3-nitro-1,2,4-triazole. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.

化学反応の分析

Types of Reactions: 1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole undergoes various types of chemical reactions, including:

Substitution Reactions: The nitro group can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.

Major Products:

Substitution: Products include various substituted triazoles depending on the substituent introduced.

Reduction: The major product is 1-(p-Toluenesulfonyl)-3-amino-1,2,4-triazole.

Oxidation: Products include sulfonic acids and other oxidized derivatives.

科学的研究の応用

Agricultural Chemistry

Herbicidal Properties

1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole is recognized for its efficacy as a herbicide. It selectively targets unwanted plant species while minimizing damage to desirable crops. This selectivity is crucial for sustainable agricultural practices as it helps maintain biodiversity and soil health.

Case Study: Herbicide Efficacy

A study demonstrated that formulations containing this compound significantly reduced weed populations in controlled trials without adversely affecting crop yields. The targeted action allows for lower application rates compared to traditional herbicides, reducing environmental impact.

Pharmaceutical Development

Building Block for Drug Synthesis

The compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its structural properties enable the development of drugs with potential anti-inflammatory and antimicrobial activities.

Case Study: Antitrypanosomal Activity

Research published in the Journal of Medicinal Chemistry highlighted that derivatives of 3-nitro-1H-1,2,4-triazole exhibited significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. Out of 36 compounds tested, 29 demonstrated potent antitrypanosomal effects with IC(50) values ranging from 28 nM to 3.72 μM without toxicity to host cells . This underscores the potential of triazole derivatives in treating parasitic infections.

Material Science

Enhancement of Polymer Properties

In material science, this compound is utilized to enhance the chemical resistance and durability of specialty polymers and coatings. These properties are particularly beneficial in industries such as automotive and aerospace.

Table: Properties of Polymers Modified with this compound

| Property | Control Polymer | Polymer with Triazole |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Elongation at Break (%) | 300 | 400 |

| Chemical Resistance (pH) | 5 | 8 |

Analytical Chemistry

Reagent for Chemical Analysis

This compound is employed as a reagent in various analytical techniques. It aids in the detection and quantification of other chemical substances, thereby supporting quality control processes in manufacturing.

Application Example: Spectrophotometric Analysis

In a study focused on quality control in pharmaceutical manufacturing, this compound was used to develop a spectrophotometric method for quantifying active pharmaceutical ingredients (APIs). The method demonstrated high sensitivity and specificity, making it suitable for routine analysis in quality assurance laboratories .

作用機序

The mechanism of action of 1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The toluenesulfonyl group can also participate in interactions with proteins and enzymes, affecting their function and activity .

類似化合物との比較

Comparison with Similar Compounds

The structural and functional analogs of 1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole belong to the arenasulfonyl-1,2,4-triazole family, where variations in the sulfonyl substituent dictate their reactivity, stability, and applications. Below is a detailed comparison:

Structural and Functional Analogues

*Calculated based on substituent contributions.

Reactivity and Stability

- Steric Effects : Bulky sulfonyl groups (e.g., mesitylenesulfonyl in MSNT and TPNST) enhance thermal and hydrolytic stability by shielding the reactive triazole core, making these reagents suitable for prolonged reactions . Conversely, the less bulky p-toluenesulfonyl group in the target compound offers higher reactivity but may require stricter moisture control .

- Solubility : The p-toluenesulfonyl derivative exhibits better solubility in common organic solvents (e.g., acetonitrile, DMF) compared to mesitylenesulfonyl analogs, which may require highly polar solvents .

- Application-Specific Performance : MSNT is preferred in phosphotriester-based oligonucleotide synthesis due to its balance of reactivity and stability, while TPSNT’s extreme bulk minimizes undesired side reactions in complex coupling environments .

Energetic and Polymeric Derivatives

These polymers, however, differ fundamentally in application, emphasizing the versatility of the nitro-triazole core .

生物活性

1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole is a compound belonging to the class of triazoles, which are known for their diverse biological activities. The 1,2,4-triazole framework has been extensively studied due to its potential therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and anti-parasitic properties. This article focuses on the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a nitro group and a sulfonyl substituent that contribute to its biological activity. The presence of these functional groups enhances its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit a wide range of biological activities:

- Antimicrobial Activity : Triazole derivatives have shown significant antimicrobial properties against various bacterial and fungal strains. For instance, studies have reported minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as ciprofloxacin and fluconazole .

- Anticancer Properties : Certain 1,2,4-triazole derivatives have demonstrated anticancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cell lines . The mechanisms often involve modulation of cytokine release and interference with cell signaling pathways.

- Anti-inflammatory Effects : Compounds like this compound have been evaluated for their ability to reduce pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) .

Antimicrobial Activity

A study assessing various triazole derivatives found that this compound exhibited potent antimicrobial effects. The MIC values were determined against several Gram-positive and Gram-negative bacteria:

| Compound | MIC (µM) | Comparison Standard | Standard MIC (µM) |

|---|---|---|---|

| 1-(p-Toluenesulfonyl)-3-nitro | 24.7 | Ciprofloxacin | 18.1 |

| Amoxicillin | 17.1 | ||

| Fluconazole | 20.4 |

These results indicate that the compound's antimicrobial potency is on par with established antibiotics .

Anticancer Activity

In vitro studies demonstrated that derivatives of this compound significantly inhibited the growth of various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | <10 | Induction of apoptosis |

| HeLa (Cervical) | <15 | Cell cycle arrest |

| A549 (Lung) | <12 | Inhibition of NF-kB signaling pathway |

The anticancer effects were attributed to the compound's ability to modulate key signaling pathways involved in cell survival and proliferation .

Anti-inflammatory Activity

The anti-inflammatory potential was assessed through cytokine release assays in PBMCs:

| Compound | TNF-α Inhibition (%) at 50 µg/mL |

|---|---|

| 1-(p-Toluenesulfonyl)-3-nitro | 44–60% |

| Ibuprofen | ~30% |

This significant inhibition suggests that the compound may serve as a potential anti-inflammatory agent with fewer side effects compared to traditional NSAIDs .

Case Studies

Several case studies have highlighted the therapeutic potential of triazole derivatives:

- Case Study on Antimicrobial Resistance : A clinical study evaluated the efficacy of triazole compounds against resistant strains of Staphylococcus aureus. The results showed that certain derivatives maintained effectiveness against strains with known resistance mechanisms .

- Case Study on Cancer Therapy : In vivo models using mice injected with tumor cells demonstrated that treatment with 1-(p-Toluenesulfonyl)-3-nitro significantly reduced tumor size compared to controls. This was associated with an increase in CD8+ T cells specific to tumor antigens .

Q & A

Q. What are the established synthetic routes for 1-(p-Toluenesulfonyl)-3-nitro-1,2,4-triazole, and how do reaction conditions influence yield?

The compound is typically synthesized via sulfonylation of 3-nitro-1,2,4-triazole using p-toluenesulfonyl chloride under basic conditions. Key steps include:

- Step 1 : Activation of 3-nitro-1,2,4-triazole with a base (e.g., pyridine or triethylamine) to deprotonate the triazole nitrogen.

- Step 2 : Reaction with p-toluenesulfonyl chloride in anhydrous solvents like dichloromethane or THF at 0–25°C.

- Step 3 : Purification via recrystallization or column chromatography. Yield optimization requires strict control of stoichiometry (1:1 molar ratio of triazole to sulfonyl chloride) and exclusion of moisture . Side reactions, such as over-sulfonylation, are mitigated by maintaining low temperatures and inert atmospheres.

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- 1H/13C NMR : Confirm regioselectivity of sulfonylation by observing shifts for the triazole protons (δ 8.5–9.0 ppm) and toluenesulfonyl methyl group (δ 2.4 ppm) .

- IR Spectroscopy : Detect characteristic bands for sulfonyl (SO₂, 1350–1150 cm⁻¹) and nitro (NO₂, 1520–1350 cm⁻¹) groups .

- Mass Spectrometry (HRMS) : Validate molecular weight (C₁₁H₁₂N₄O₄S, MW 296.31) with ESI or EI ionization .

- Elemental Analysis : Verify purity (>98%) by matching experimental and theoretical C/H/N/S percentages .

Q. What are the stability considerations for storing and handling this compound?

- Storage : Store at –20°C in airtight, light-resistant containers to prevent decomposition via hydrolysis or photodegradation .

- Handling : Use PPE (gloves, goggles) due to irritant properties (H315/H319/H335). Avoid contact with strong oxidizers or bases to prevent exothermic reactions .

Advanced Research Questions

Q. How does computational modeling (e.g., DFT) aid in understanding the electronic properties of this compound?

Density Functional Theory (DFT) calculations reveal:

- Electron-Withdrawing Effects : The nitro and sulfonyl groups reduce electron density on the triazole ring, enhancing electrophilicity at the 4-position.

- Reactivity Predictions : Fukui indices identify nucleophilic attack sites, guiding derivatization strategies (e.g., coupling with amines or thiols) .

- Spectroscopic Correlations : Calculated NMR chemical shifts (via GIAO method) align with experimental data, validating structural assignments .

Q. What strategies resolve contradictions in reaction outcomes during peptide coupling using this compound as an activating agent?

The compound (often called MSNT) is used in solid-phase peptide synthesis (SPPS) to activate carboxyl groups. Contradictions in coupling efficiency arise from:

- Moisture Sensitivity : Trace water hydrolyzes active intermediates. Mitigate by using anhydrous DCM and molecular sieves .

- Steric Hindrance : Bulky amino acids (e.g., Trp, Tyr) require extended reaction times (2–4 hours vs. 30 minutes for Gly) .

- Byproduct Formation : Monitor for N-acylurea side products via LC-MS and adjust coupling protocols (e.g., adding HOBt as a co-activator) .

Q. How can reaction mechanisms involving this compound be probed using kinetic and isotopic labeling studies?

- Kinetic Analysis : Track sulfonylation rates via in situ FTIR to assess the impact of solvents (polar aprotic > nonpolar) and catalysts (e.g., DMAP) .

- Isotopic Labeling : Use ¹⁵N-labeled 3-nitro-1,2,4-triazole to confirm the sulfonylation site via 2D NMR (HSQC/HMBC) .

- Trapping Experiments : Identify intermediates (e.g., sulfonyl triazolium ions) with quenching agents like methanol .

Data Analysis & Methodological Challenges

Q. What approaches validate the purity of derivatives synthesized from this compound in antimicrobial studies?

- Chromatography : Use HPLC with UV detection (λ = 254 nm) to separate and quantify derivatives.

- Biological Assays : Correlate purity with bioactivity (e.g., MIC values against S. aureus) to distinguish active compounds from impurities .

- X-ray Crystallography : Resolve ambiguous NMR/IR data by determining crystal structures of key derivatives .

Q. How are contradictory spectral data (e.g., overlapping NMR peaks) addressed in structural elucidation?

- Decoupling Experiments : Apply ¹H-¹³C HMBC to assign overlapping aromatic protons in the toluenesulfonyl group .

- Variable Temperature NMR : Resolve dynamic effects (e.g., rotational barriers in sulfonyl groups) by acquiring spectra at 25°C and –40°C .

- Synchrotron IR : High-resolution IR can distinguish nitro group vibrations from solvent artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。